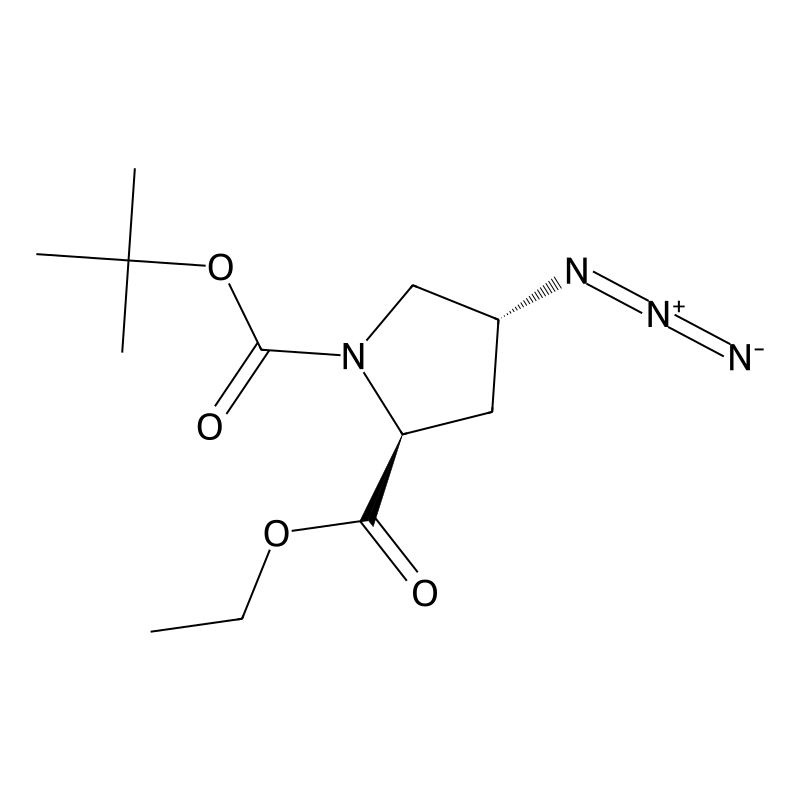

(4R)-1-Boc-4-azido-L-proline ethyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(4R)-1-Boc-4-azido-L-proline ethyl ester is a derivative of proline, an amino acid that plays a significant role in protein synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group and an azido functional group, which imparts unique properties that facilitate its use in various chemical and biological applications. Its molecular formula is C₁₂H₂₀N₄O₄, with a molecular weight of approximately 284.31 g/mol .

The azido group in (4R)-1-Boc-4-azido-L-proline ethyl ester allows for a variety of chemical transformations, particularly in click chemistry, where it can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is significant in bioconjugation and drug development, enabling the attachment of various biomolecules or labels to the compound . Additionally, the Boc group can be removed under acidic conditions, allowing for further functionalization of the amino acid side chain.

While specific biological activities of (4R)-1-Boc-4-azido-L-proline ethyl ester are not extensively documented, compounds containing azido groups are often employed in biological studies due to their ability to act as bioorthogonal tags. This property allows them to participate in selective reactions within complex biological systems without interfering with native biochemical processes .

The synthesis of (4R)-1-Boc-4-azido-L-proline ethyl ester typically involves several steps:

- Boc Protection: The amino group of L-proline is protected using Boc anhydride.

- Azidation: The introduction of the azido group can be achieved through nucleophilic substitution reactions involving sodium azide.

- Esterification: The final step involves reacting the resulting compound with ethyl alcohol to form the ethyl ester.

Different methods may yield variations in purity and yield, and optimization of reaction conditions is often necessary for effective synthesis .

(4R)-1-Boc-4-azido-L-proline ethyl ester has several notable applications:

- Bioconjugation: Its azido group facilitates the attachment of various biomolecules via click chemistry.

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.

- Drug Development: The compound can be utilized in the design of novel therapeutics due to its unique structural properties.

Interaction studies involving (4R)-1-Boc-4-azido-L-proline ethyl ester often focus on its ability to engage in bioorthogonal reactions. These studies are crucial for understanding how this compound can be used to label proteins or other biomolecules selectively within cells or tissues. Techniques such as mass spectrometry and fluorescence microscopy may be employed to analyze these interactions .

Several compounds share structural similarities with (4R)-1-Boc-4-azido-L-proline ethyl ester, each with unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (4R)-Boc-4-methyl-L-proline | Methyl group instead of azido | Less reactive; used primarily as a building block |

| 4-Azido-L-phenylalanine | Azido group on phenylalanine | Employed as a vibrational reporter |

| N-Boc-cis-4-azido-L-proline | Cis configuration with azido | Different stereochemistry affects reactivity |

The presence of the azido group in (4R)-1-Boc-4-azido-L-proline ethyl ester distinguishes it from other proline derivatives, providing enhanced reactivity for bioconjugation applications while maintaining the structural integrity characteristic of proline derivatives .

Role in Conformationally Restricted Peptide Scaffolds

The 4R configuration of the azido group in (4R)-1-Boc-4-azido-L-proline ethyl ester imposes distinct steric and electronic effects on the proline ring, stabilizing specific puckering modes that influence peptide backbone geometry. Studies demonstrate that substitution at the 4-position of proline restricts the equilibrium between Cγ-endo and Cγ-exo ring conformations, favoring the Cγ-exo puckering associated with trans-amide bonds in peptides [4]. This property is leveraged to design rigidified scaffolds for applications such as:

- β-turn stabilization: Incorporation of the azido-proline derivative into i+1 positions of β-turns reduces conformational entropy, enhancing structural predictability [4].

- Cis-trans isomerism control: The steric bulk of the azide group shifts the cis-trans equilibrium of adjacent amide bonds, as observed in model tetrapeptides like Ac-TYPN-NH₂, where modified proline residues alter K~trans/cis~ ratios by up to 20-fold [4].

Table 1: Impact of 4R-azido-proline on amide bond isomerism in Ac-TYPN-NH₂

| Proline Derivative | K~trans/cis~ | Dominant Conformation |

|---|---|---|

| Native L-proline | 2.7 | 73% trans |

| 4R-azido-proline | 0.9 | 53% cis |

| 4S-fluoro-proline | 5.2 | 84% trans |

Data adapted from proline editing experiments [4].

The copper-catalyzed azide-alkyne cycloaddition reaction involving (4R)-1-Boc-4-azido-L-proline ethyl ester demonstrates remarkable kinetic advantages over thermal cycloaddition processes. This bioorthogonal transformation achieves rate enhancements of approximately 10⁷-fold compared to uncatalyzed Huisgen cycloaddition reactions, enabling efficient triazole formation under mild physiological conditions [4] [5].

The mechanistic pathway for CuAAC involves sequential coordination of the terminal alkyne to copper(I) species, followed by azide coordination and subsequent cyclization through a copper-acetylide intermediate. Computational studies have revealed that the rate-determining step involves the formation of a six-membered copper metallacycle with an activation barrier of approximately 18.7 kcal/mol, significantly lower than the 26.0 kcal/mol barrier observed for thermal processes [5].

Table 1: Copper-catalyzed Azide-Alkyne Cycloaddition Reactivity Data

| Compound | Molecular Formula | Rate Enhancement | Reaction Conditions | Applications |

|---|---|---|---|---|

| (4R)-1-Boc-4-azido-L-proline ethyl ester | C₁₂H₂₀N₄O₄ | 10⁷-fold | Cu(I), ascorbate, THPTA ligand, aqueous buffer | Peptide synthesis, bioconjugation |

| cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline | C₁₀H₁₆N₄O₄ | 10⁷-fold | Cu(I), ascorbate, THPTA ligand, aqueous buffer | Protein labeling, click chemistry |

| (4S)-4-Azido-L-proline | C₅H₈N₄O₂ | 10⁷-fold | Cu(I), ascorbate, THPTA ligand, aqueous buffer | Metabolic labeling, bioorthogonal reactions |

The optimization of CuAAC conditions for protein modification requires careful consideration of copper coordination and protection against oxidative damage. The use of tris(hydroxypropyltriazolyl)methylamine (THPTA) as a stabilizing ligand has proven essential for maintaining copper(I) oxidation states while minimizing reactive oxygen species formation that could damage sensitive biomolecules [6] [5].

For azido-proline derivatives, the reaction proceeds efficiently with various alkyne partners, including propargyl compounds and electronically activated propiolamides. Propiolamides demonstrate particularly enhanced reactivity due to the electron-withdrawing amide functionality, which increases the electrophilicity of the alkyne carbon and facilitates nucleophilic attack by the copper-acetylide species [7] [8].

Strain-promoted azide-alkyne cycloaddition (SPAAC) applications

Strain-promoted azide-alkyne cycloaddition reactions offer significant advantages for biological applications by eliminating the requirement for copper catalysis, thereby reducing cytotoxicity concerns and enabling live cell labeling protocols. The development of strained cyclooctyne reagents has revolutionized bioorthogonal chemistry by providing metal-free alternatives with excellent biocompatibility [9] [10].

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition Applications

| Cyclooctyne Type | Rate Constant (M⁻¹s⁻¹) | Reaction Time | Applications with Azido-Proline |

|---|---|---|---|

| Difluorinated cyclooctyne (DIFO) | 7.6 × 10⁻³ | 3-6 hours | Zebrafish embryo imaging |

| Dibenzocyclooctyne (DIBO) | 3.3 × 10⁻³ | 6-12 hours | Cell surface glycan labeling |

| Bicyclononyne (BCN) | 0.23 | 15 minutes - 2 hours | Fast cellular labeling |

| Fused cyclopropyl cyclooctyne | 0.31 | 3 minutes - 3 hours | Rapid nucleoside click chemistry |

The thermodynamic driving force for SPAAC reactions arises from the relief of ring strain in cyclooctyne systems, which provides approximately 188 kJ/mol of stabilization energy upon triazole formation. This energy release compensates for the absence of metal catalysis and enables efficient cycloaddition under physiological conditions [9] [11].

Recent developments have focused on optimizing cyclooctyne structures to enhance reaction kinetics while maintaining biocompatibility. Difluorinated cyclooctynes demonstrate superior reactivity compared to unsubstituted analogs due to the electron-withdrawing effects of fluorine substituents, which activate the alkyne toward nucleophilic azide attack [12] [11]. Similarly, fused cyclopropyl systems achieve the highest reaction rates by introducing additional ring strain that further accelerates the cycloaddition process [12].

The application of SPAAC chemistry to azido-proline derivatives has enabled advanced biological imaging strategies, including the metabolic labeling of collagen with azide-tagged proline followed by SPAAC conjugation with fluorescent cyclooctynes. This approach allows real-time visualization of collagen biosynthesis in live cells without the cytotoxic effects associated with copper catalysis [13].

Comparative kinetic studies with D-proline analogs

The stereochemical configuration of azido-proline derivatives significantly influences their bioorthogonal reactivity profiles, with (4R)-substituted analogs demonstrating enhanced kinetic performance compared to their (4S)-counterparts. This stereochemical effect arises from fundamental differences in proline ring conformation and the resulting impact on azide accessibility and electronic properties [14] [15].

Table 3: Stereochemical Effects on Azido-Proline Reactivity

| Stereochemistry | Ring Conformation | Stereoelectronic Effect | Click Reactivity | Kinetic Enhancement |

|---|---|---|---|---|

| L-proline (4R)-azide | Cγ-exo (PPII helix stabilizing) | Strong gauche effect | Enhanced positioning | 1.5-2x faster than 4S |

| D-proline (4R)-azide | Cγ-exo (PPII helix stabilizing) | Strong gauche effect | Enhanced positioning | 1.5-2x faster than 4S |

| L-proline (4S)-azide | Cγ-endo (PPI helix favoring) | Weaker stabilization | Moderate reactivity | Standard azide reactivity |

| D-proline (4S)-azide | Cγ-endo (PPI helix favoring) | Weaker stabilization | Moderate reactivity | Standard azide reactivity |

The enhanced reactivity of (4R)-azido-proline derivatives correlates with their preferred Cγ-exo ring conformation, which positions the azide group in an optimal orientation for bioorthogonal reactions. This conformational preference results from a stereoelectronic gauche effect between the electron-withdrawing azide substituent and the pyrrolidine ring carbons, stabilizing the exo pucker through favorable hyperconjugative interactions [14] [16].

Computational analysis has revealed that (4R)-azido-proline analogs adopt conformations that favor trans amide bonds and stabilize polyproline II (PPII) helical structures. This structural preference not only enhances the accessibility of the azide functional group but also contributes to improved protein stability when these derivatives are incorporated into peptide sequences [6] [16].

Experimental kinetic studies comparing L-proline and D-proline azide analogs have demonstrated that the absolute configuration of the proline backbone has minimal impact on click reactivity, with both L- and D-forms of (4R)-azido-proline showing similar rate enhancements. This finding suggests that the 4-position stereochemistry is the primary determinant of reactivity, enabling the use of either enantiomer depending on specific synthetic or biological requirements [14] [17].

In situ conjugation strategies for biomolecular labeling

The development of in situ conjugation methodologies has transformed the application of azido-proline derivatives in biomolecular labeling, enabling real-time monitoring of protein synthesis, folding, and cellular localization processes. These strategies leverage the bioorthogonal nature of azide-alkyne reactions to perform selective modifications within complex biological environments without interfering with native cellular processes [18] [19].

Table 4: In Situ Conjugation Strategies for Biomolecular Labeling

| Strategy | Azido-Proline Application | Conjugation Method | Detection Method | Key Advantages |

|---|---|---|---|---|

| Metabolic incorporation | Collagen biosynthesis | SPAAC with cyclooctynes | Fluorescence microscopy | Natural incorporation pathway |

| Site-specific encoding | Amber suppression | CuAAC or SPAAC | Western blotting | Precise positional control |

| Post-synthetic modification | Direct protein conjugation | CuAAC with ligands | Gel electrophoresis | Versatile modification |

| Co-translational labeling | Real-time modification | CuAAC during translation | Live fluorescence | Monitoring capability |

Metabolic incorporation strategies represent one of the most elegant approaches for introducing azido-proline into biological systems. The cellular machinery can often accommodate azido-proline analogs as proline substitutes during protein biosynthesis, particularly in collagen formation where proline residues are abundant and structurally critical. Following metabolic incorporation, SPAAC reactions with fluorescent cyclooctynes enable visualization of newly synthesized proteins without cellular toxicity [13] [18].

Site-specific genetic encoding approaches utilize expanded genetic code systems to introduce azido-proline at defined positions within target proteins. Amber suppression methodology employs orthogonal aminoacyl-tRNA synthetase systems that specifically recognize azido-proline derivatives and incorporate them in response to amber stop codons. This technique provides precise control over labeling sites and enables quantitative analysis of protein function and interactions [20] [21].

The optimization of in situ conjugation protocols requires careful consideration of reaction kinetics, cellular permeability, and potential cytotoxicity. For live cell applications, SPAAC reactions are generally preferred due to their metal-free nature, while CuAAC can be employed for fixed samples or in vitro studies where higher reaction rates are desired. The use of cell-permeable copper-chelating ligands such as THPTA has enabled successful CuAAC labeling in living systems by minimizing oxidative stress and maintaining cell viability [22] [23].

Recent advances in bioorthogonal photocatalytic chemistry have introduced new dimensions to in situ labeling strategies. These approaches utilize light-activated probes that can be temporally and spatially controlled, enabling precise investigation of dynamic biological processes. The combination of azido-proline metabolic labeling with photocatalytic activation provides unprecedented resolution for studying protein dynamics in living systems [24].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types